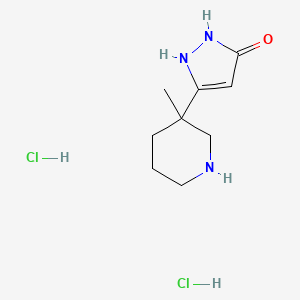

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

Description

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 3-methylpiperidin group and a hydroxyl group. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7;;/h5,10H,2-4,6H2,1H3,(H2,11,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHIATPDWGIVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C2=CC(=O)NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 3-methylpiperidine with pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 3-methylpiperidin substituent. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact :

- The 3-methylpiperidin group in the target compound introduces steric bulk and basicity compared to planar aromatic systems (e.g., pyridine in or furan in ). This may enhance lipophilicity and blood-brain barrier penetration.

- Salt Forms : Dihydrochloride salts (target compound, ) improve solubility over neutral analogs like .

Hydrogen Bonding and Stability :

Bioisosteric Considerations :

Crystallographic and Analytical Insights

- Crystallography : The dimethylfuran analog was characterized via single-crystal X-ray diffraction (using SHELX software ), revealing R22(8) hydrogen-bonded motifs. Similar analyses for the target compound could clarify its packing efficiency and stability.

- Spectroscopic Data : Evidence gaps exist for the target compound’s IR/NMR data, which are critical for benchmarking against analogs like .

Biological Activity

3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride, also known as 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19Cl2N3O

- Molecular Weight : 268.18 g/mol

- CAS Number : 1858241-02-7

Biological Activity Overview

Research indicates that compounds similar to 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol exhibit a range of biological activities, particularly in the context of antimalarial and antiparasitic properties. The following sections summarize key findings related to its biological activity.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. For instance, modifications in the chemical structure of pyrazole derivatives have shown enhanced potency against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities has been linked to improved aqueous solubility and metabolic stability, which are critical for in vivo efficacy.

Table 1: Structure-Activity Relationship (SAR) Findings

| Compound Variant | EC50 (µM) | Notes |

|---|---|---|

| Unsubstituted 4-pyrazole | 0.577 | Decreased activity compared to substituted variants |

| N-Methyl substitution on 4-pyrazole | 0.064 | Markedly increased potency |

| N-substituted pyrazole | 0.025 | Similar potency to carbocyclic analog |

| Pyridyl variants | 0.038 - 0.177 | Decreased potency with increased metabolic instability |

These findings suggest that specific substitutions on the pyrazole ring can significantly influence the antiparasitic activity of the compound.

The mechanism by which 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride exerts its biological effects is still under investigation. However, it is believed that it may inhibit critical enzymes involved in parasite metabolism or interfere with cellular processes necessary for parasite survival.

Case Studies

- Antimalarial Efficacy : A study demonstrated that a structurally similar compound effectively inhibited PfATP4-associated Na+-ATPase activity, resulting in significant reductions in parasite viability in vitro and in vivo models . This suggests that derivatives of pyrazole could serve as lead compounds for developing new antimalarial therapies.

- Metabolic Stability Assessment : Another investigation focused on optimizing the metabolic profile of pyrazole derivatives, revealing that certain modifications led to increased stability in human microsomes and rat hepatocytes . This is crucial for ensuring that the compound remains active within the body for extended periods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.